

Application Notes and Protocols for Gly-Pro-AMC in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Pro-7-amino-4-methylcoumarin (**Gly-Pro-AMC**) and its N-terminally blocked counterpart, Z-**Gly-Pro-AMC**, are invaluable fluorogenic substrates for the high-throughput screening (HTS) of inhibitors targeting specific post-proline cleaving serine proteases. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin is released, producing a quantifiable signal. This straightforward "turn-on" fluorescence assay is characterized by its simplicity, sensitivity, and adaptability to automated HTS platforms, making it a staple in drug discovery campaigns.

This document provides detailed application notes and protocols for the use of **Gly-Pro-AMC** and Z-**Gly-Pro-AMC** in HTS, with a primary focus on two major drug targets: Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP).

Target Enzymes and Substrate Specificity

Gly-Pro-AMC is a substrate for enzymes that exhibit dipeptidyl peptidase activity, cleaving dipeptides from the N-terminus of polypeptides where the penultimate residue is proline. Z-**Gly-Pro-AMC**, with its benzyloxycarbonyl (Z) protecting group, is a substrate for endopeptidases that recognize the Gly-Pro sequence internally.



Enzyme	Substrate	Rationale for Use
Dipeptidyl Peptidase IV (DPP4)	Gly-Pro-AMC	DPP4 specifically cleaves X- proline dipeptides from the N- terminus of polypeptides. The unprotected N-terminus of Gly- Pro-AMC makes it a suitable substrate. DPP4 is a key therapeutic target in type 2 diabetes.[1][2]
Fibroblast Activation Protein (FAP)	Z-Gly-Pro-AMC	FAP possesses both dipeptidyl peptidase and endopeptidase activity. The N-terminal blocking group on Z-Gly-Pro-AMC makes it a more specific substrate for FAP's endopeptidase activity, reducing off-target cleavage by other dipeptidyl peptidases. FAP is a promising target in oncology and fibrosis.[3][4]
Prolyl Endopeptidase (PREP)	Z-Gly-Pro-AMC	PREP is another serine protease that can cleave Z-Gly-Pro-AMC. When assaying for FAP activity, it is crucial to use specific inhibitors to differentiate between FAP and PREP activity.[5][6]

Quantitative Data for HTS Assay Development Enzyme Kinetics

The Michaelis-Menten constant (Km) is a critical parameter for assay development, representing the substrate concentration at which the enzyme operates at half of its maximum



velocity. For inhibitor screening, it is generally recommended to use a substrate concentration at or below the Km value to ensure sensitive detection of competitive inhibitors.

Enzyme	Substrate	Km (µM)	Source
DPP4	Gly-Pro-AMC	17.4	[7]
DPP4	Gly-Pro-pNA	691.9	[8]
FAP	Z-Gly-Pro-AMC	Not explicitly found	
PREP	Z-Gly-Pro-AMC	54	[9]
Thrombin	Z-Gly-Pro-Arg-AMC	21.7	[10]

IC50 Values of Known Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides examples of IC50 values for known inhibitors of DPP4 and FAP, determined using **Gly-Pro-AMC**-based assays.



Enzyme	Inhibitor	IC50 (nM)	Assay Substrate	Source
DPP4	Sitagliptin	36.22 (recombinant), 39.18 (plasma)	GP-BAN (similar to GP-AMC)	[11]
Saxagliptin	0.6	Gly-Pro-pNA	[12]	_
Diprotin A	500,000	Gly-Pro-4- methoxy-β- naphthylamide	[7]	
FAP	N-(pyridine-4- carbonyl)-d-Ala- boroPro	36	Z-Gly-Pro-AMC	_
PNT6555	3.9	Z-Gly-Pro-AMC	[9]	-
177Lu-PNT6555	16	Z-Gly-Pro-AMC	[9]	-
68Ga-PNT6555	55	Z-Gly-Pro-AMC	[9]	

High-Throughput Screening Protocol: DPP4 Inhibition Assay (384-Well Format)

This protocol is designed for the screening of small molecule libraries for inhibitors of DPP4.

Reagent Preparation

- DPP4 Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[7]
- DPP4 Enzyme Stock Solution: Reconstitute human recombinant DPP4 in DPP4 Assay Buffer to a concentration of 0.1 mg/mL. Aliquot and store at -80°C.
- DPP4 Working Solution: Dilute the DPP4 enzyme stock solution in cold DPP4 Assay Buffer
 to the final working concentration. The optimal concentration should be determined
 empirically to yield a robust signal-to-background ratio and a Z'-factor > 0.5.



- Gly-Pro-AMC Substrate Stock Solution: Prepare a 10 mM stock solution of Gly-Pro-AMC in DMSO.
- **Gly-Pro-AMC** Working Solution: Dilute the stock solution in DPP4 Assay Buffer to a final concentration of 20 μM (approximately at the Km value).
- Test Compounds: Prepare stock solutions of test compounds in 100% DMSO. Create intermediate dilutions in DPP4 Assay Buffer for the desired final assay concentrations.
- Positive Control Inhibitor: A known DPP4 inhibitor, such as Sitagliptin, at a concentration that gives >90% inhibition (e.g., $1 \mu M$).
- Negative Control: DMSO at the same final concentration as the test compounds.

Assay Procedure

- Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well black, flat-bottom plate.
- Enzyme Addition: Add 10 μL of the DPP4 working solution to all wells except for the background control wells. To the background wells, add 10 μL of DPP4 Assay Buffer.
- Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
- Reaction Initiation: Add 10 μL of the Gly-Pro-AMC working solution to all wells.
- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time may need to be optimized based on the enzyme concentration and desired signal window.
- Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[7][13]

Plate Layout

A typical 384-well plate layout for an HTS assay should include:



- Sample Wells: Wells containing the test compounds.
- Negative Control Wells (0% Inhibition): Wells containing DMSO instead of a test compound.
 These represent the maximum enzyme activity.
- Positive Control Wells (100% Inhibition): Wells containing a known inhibitor at a saturating concentration. These represent the minimum signal.
- Background Wells (No Enzyme): Wells without the enzyme to measure the background fluorescence of the substrate and compounds.

Data Analysis and Quality Control

- Background Subtraction: Subtract the average fluorescence of the background wells from all other wells.
- Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound -Signal positive control) / (Signal negative control - Signal positive control))
- Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 (3 * (σ_p + σ_n)) / |μ_p μ_n|
 - Z' > 0.5: An excellent assay.[14][15]
 - 0 < Z' < 0.5: A marginal assay.[14][15]
 - Z' < 0: The assay is not suitable for HTS.[14][15]

High-Throughput Screening Protocol: FAP Inhibition Assay (384-Well Format)

This protocol is similar to the DPP4 assay but uses the Z-**Gly-Pro-AMC** substrate and may require specific buffer conditions.

Reagent Preparation



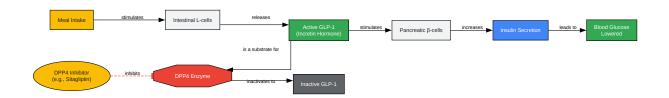
- FAP Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 140 mM NaCl.
- FAP Enzyme Stock Solution: Reconstitute human recombinant FAP in FAP Assay Buffer. Aliquot and store at -80°C.
- FAP Working Solution: Dilute the FAP enzyme stock solution in cold FAP Assay Buffer to the optimal working concentration.
- Z-Gly-Pro-AMC Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO.
- Z-**Gly-Pro-AMC** Working Solution: Dilute the stock solution in FAP Assay Buffer. The optimal concentration should be determined empirically, typically in the range of the Km value if known, or around 25 μM as a starting point.
- Test Compounds, Positive and Negative Controls: Prepare as described for the DPP4 assay. A known FAP inhibitor should be used as the positive control.

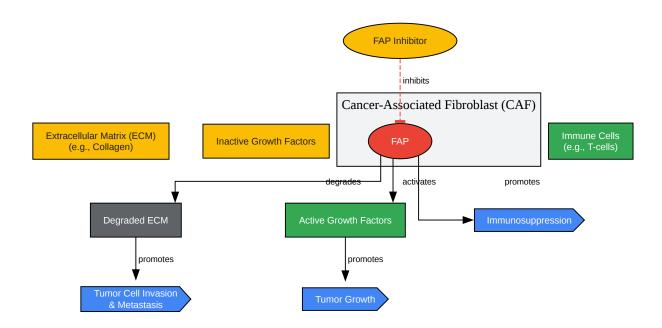
Assay Procedure

The assay procedure is analogous to the DPP4 assay, with the substitution of FAP-specific reagents. The pre-incubation and reaction times may need to be optimized for FAP activity.

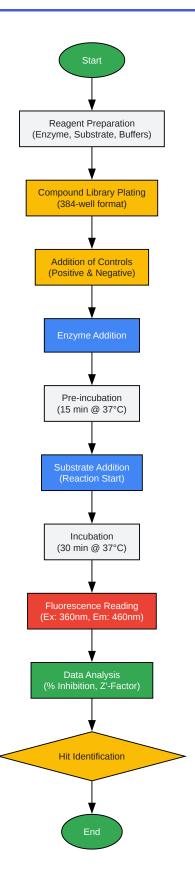
Visualizations DPP4 Signaling Pathway in Glucose Homeostasis











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